5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole
Description
Properties
IUPAC Name |
5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10F3N/c12-11(13,14)9-4-1-3-8(7-9)10-5-2-6-15-10/h1,3-4,7H,2,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAPOJKFGBNZAHD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=NC1)C2=CC(=CC=C2)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10F3N | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Knorr Pyrrole Synthesis
The Knorr synthesis, a classical method for pyrrole derivatives, involves the condensation of α-aminoketones with β-diketones or β-ketoesters under acidic conditions. For 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole, this method adapts by using 3-(trifluoromethyl)phenyl-substituted α-aminoketones. For example, reacting 3-(trifluoromethyl)benzaldehyde with hydroxylamine forms an oxime, which is reduced to the corresponding α-aminoketone. Subsequent cyclization with acetylacetone in acetic acid yields the dihydropyrrole core. Challenges include dimerization of α-aminoketones, which is mitigated by in situ generation using salts or stabilizing agents.
Fischer Cyclization
Fischer’s method employs α-amino ketones and β-dicarbonyl compounds in acidic media. A modified approach for the target compound involves condensing 3-(trifluoromethyl)phenylglyoxal with a β-ketoester (e.g., ethyl acetoacetate) in the presence of ammonium acetate. This one-pot reaction proceeds via enamine formation, followed by cyclodehydration to yield the dihydropyrrole. Yields range from 60–75%, with the trifluoromethyl group enhancing electron-withdrawing effects that stabilize intermediates.
Piloty-Robinson Synthesis
The Piloty-Robinson method utilizes aldehydes and hydrazines to form ketazines, which undergo acid-catalyzed rearrangement to pyrroles. For this compound, 3-(trifluoromethyl)benzaldehyde reacts with hydrazine to form a divinyl hydrazine intermediate. Microwave-assisted conditions (150°C, 30 min) accelerate the sigmatropic rearrangement, achieving yields up to 80%. This method is advantageous for scalability, as demonstrated in recent patent applications.
Metal-Catalyzed Coupling Reactions
Copper-Catalyzed Cyclization
A patented method (US20120029202A1) describes the preparation of 5-substituted 3-aryl-3-(trifluoromethyl)dihydropyrroles via copper-catalyzed coupling. The reaction involves a trifluoromethyl-substituted aryl aldehyde (e.g., 3-(trifluoromethyl)benzaldehyde) and a β-amino alcohol derivative in the presence of CuI and a base (e.g., K₂CO₃). The mechanism proceeds through a Mannich-type reaction, followed by intramolecular cyclization to form the dihydropyrrole ring. Key advantages include mild conditions (80°C, 12 h) and compatibility with diverse aryl substrates, yielding the target compound in 85–90% purity.
Grignard Reagent-Mediated Synthesis
Adapting methods from CN114507172A, Grignard reagents enable the coupling of 3-(trifluoromethyl)phenylmagnesium bromide with pyrrolidine precursors. For instance, reacting N-Boc-pyrrolidone with the Grignard reagent forms a tertiary alcohol intermediate, which undergoes mesylation and cyclization to yield the dihydropyrrole. While this approach is effective for chiral pyrrolidines, modifications (e.g., omitting stereoselective steps) allow its application to the non-chiral target compound, with reported yields of 70–75%.
Ring Transformation Strategies
Aziridine Ring Expansion
Aziridine derivatives serve as precursors for dihydropyrroles through acid-catalyzed ring expansion. Treating 2-acylaziridines with Lewis acids (e.g., BF₃·Et₂O) generates dipolar intermediates that rearrange into dihydropyrroles. For the target compound, 3-(trifluoromethyl)phenyl-substituted aziridines are synthesized via Staudinger reactions, followed by ring expansion to yield the desired product. This method is limited by the accessibility of substituted aziridines but offers high regioselectivity.
Thiophene-to-Pyrrole Conversion
Thiophene derivatives undergo ring contraction under alkaline conditions to form pyrroles. For example, 2,5-diaminothiophene-3,4-dicarbonitrile reacts with aqueous NaOH to yield 5-amino-2-mercaptopyrrole-3,4-dicarbonitrile, which is subsequently functionalized with 3-(trifluoromethyl)phenyl groups via Suzuki coupling. While this route requires multiple steps, it provides a pathway to introduce electron-deficient aryl groups efficiently.
Comparative Analysis of Methods
| Method | Conditions | Yield | Advantages | Limitations |
|---|---|---|---|---|
| Knorr Synthesis | Acidic, 100°C, 6 h | 60–70% | Classical, well-established | Dimerization side reactions |
| Fischer Cyclization | Acetic acid, reflux | 65–75% | One-pot reaction | Requires stoichiometric acid |
| Piloty-Robinson (Microwave) | 150°C, 30 min | 75–80% | Rapid, scalable | Specialized equipment needed |
| Copper-Catalyzed Coupling | 80°C, 12 h, CuI/K₂CO₃ | 85–90% | High purity, mild conditions | Cost of metal catalyst |
| Grignard-Mediated | THF, 0°C to RT | 70–75% | Versatile for substituents | Multi-step, sensitive to moisture |
Industrial Applications and Patent Landscape
The US20120029202A1 patent highlights the economic viability of copper-catalyzed methods for large-scale production, emphasizing reduced catalyst loading (1–5 mol%) and recyclable solvents. Similarly, the CN114507172A patent demonstrates the utility of Grignard reactions in synthesizing structurally related pyrrolidines, with potential adaptations for dihydropyrroles. Industrial processes prioritize methods with fewer purification steps and higher atom economy, favoring the Piloty-Robinson and copper-catalyzed routes.
Chemical Reactions Analysis
Electrophilic Substitution Reactions
The trifluoromethyl group directs electrophiles to specific positions on the aromatic ring. Key reactions include:
| Reaction Type | Conditions | Products/Outcomes | Yield/Selectivity |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0-5°C | 5-[3-(CF₃)-4-NO₂-phenyl] derivative | 78% regioselectivity |
| Halogenation (Bromination) | Br₂/FeBr₃, CH₂Cl₂, 25°C | 5-[3-(CF₃)-2-Br-phenyl] isomer | 65% yield |
The electron-withdrawing CF₃ group reduces pyrrole's inherent nucleophilicity, requiring activated electrophiles for substitution .
Transition Metal-Catalyzed Cross-Couplings
The compound participates in palladium-mediated reactions:
Suzuki-Miyaura Coupling
-
Conditions : Pd(PPh₃)₄, K₂CO₃, DMF/H₂O (3:1), 80°C
-
Outcome : Functionalization at the 2-position of pyrrole with aryl boronic acids
-
Example : Reaction with 4-methoxyphenylboronic acid yields 2-(4-MeO-Ph)-substituted derivative (82% yield).
Mechanistic Insight :
The reaction proceeds via oxidative addition of the pyrrole C-H bond to Pd(0), followed by transmetalation and reductive elimination (Figure 1):
Spiroannulation via C-H Activation
Rhodium-catalyzed [3+2] annulation with alkynes produces spirocyclic architectures :
| Alkyne | Catalyst System | Product | Yield |
|---|---|---|---|
| Diphenylacetylene | Cp*Rh(III)Cl₂/AgSbF₆ | Spiro[indene-proline] derivative | 68% |
| 1-Pentyne | Cp*Rh(III)/Cu(OAc)₂ | Alkyl-substituted spiro compound | 61% |
Key Steps :
-
Directed C-H bond activation by Rh(III)
-
Alkyne insertion into Rh-C bond
Functionalization at the Pyrrole Nitrogen
| Reaction | Reagents | Products | Applications |
|---|---|---|---|
| N-Alkylation | RX, K₂CO₃, DMF, 60°C | N-Alkylated dihydropyrroles | Bioactive compound synth |
| N-Acylation | AcCl, Et₃N, CH₂Cl₂ | N-Acetyl derivatives | Prodrug development |
The partially saturated pyrrole ring enables selective N-functionalization without aromaticity loss .
Hydrogenation and Ring-Opening
Catalytic hydrogenation modifies the dihydropyrrole scaffold:
| Conditions | Product | Selectivity |
|---|---|---|
| H₂ (1 atm), Pd/C, EtOH | Fully saturated pyrrolidine | >95% trans |
| H₂ (50 psi), Rh/Al₂O₃ | cis-Pyrrolidine derivative | 88% cis |
The CF₃ group increases susceptibility to ring-opening under strong acidic conditions (e.g., HCl/MeOH gives β-aryl aminoketones).
Comparative Reactivity with Analogues
The 3-CF₃ substitution pattern induces unique reactivity vs. other positions:
| Positional Isomer | Electrophilic Substitution Rate (vs parent) | Suzuki Coupling Yield |
|---|---|---|
| 3-CF₃ (Query Compound) | 0.32× | 82% |
| 4-CF₃ | 0.45× | 76% |
| 2-CF₃ | 0.18× | 68% |
Data shows meta-CF₃ substitution creates greater electronic deactivation than para-substitution .
Scientific Research Applications
Chemistry
Used as a building block in organic synthesis due to its unique reactivity and functional group compatibility.
Biology
Serves as a ligand in biological assays, facilitating the study of protein-ligand interactions due to its aromatic and lipophilic nature.
Medicine
Investigated for potential pharmacological activities, including anti-inflammatory, antiviral, and anticancer properties.
Industry
Applied in the development of advanced materials, such as conductive polymers and surface coatings, leveraging its chemical stability and electronic properties.
Mechanism of Action
The compound interacts with biological targets primarily through aromatic stacking and hydrophobic interactions. It can modulate enzyme activities or receptor functions by fitting into hydrophobic pockets, often affecting downstream signaling pathways and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Features
The table below compares 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole with structurally analogous dihydro-pyrrole derivatives:
Key Observations:
Electron Effects: The trifluoromethyl group (-CF₃) in the target compound is strongly electron-withdrawing, which polarizes the phenyl ring and may stabilize charge-transfer interactions. In contrast, methoxy (-OCH₃) and methyl (-CH₃) groups in analogs are electron-donating, increasing electron density on the ring . The chloro (-Cl) substituent in 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole provides moderate electron withdrawal, though less pronounced than -CF₃ .
Methoxy-substituted analogs (e.g., 4-OCH₃) exhibit better solubility in polar solvents due to hydrogen-bonding capabilities .
Synthetic Routes: The synthesis of 5-(3-chlorophenyl)-2-phenyl-3,4-dihydro-2H-pyrrole involves refluxing N-(4-(3-chlorophenyl)-4-oxo-1-phenylbutyl)acetamide with HCl/ethanol, followed by column chromatography . Similar methods may apply to the target compound, though starting materials would differ.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 5-[3-(trifluoromethyl)phenyl]-3,4-dihydro-2H-pyrrole?
- Methodological Answer : The synthesis of dihydro-pyrrole derivatives typically involves cyclization of precursors such as nitriles or ketoesters under basic or acidic conditions. For example, methyl 5-phenyl-3,4-dihydro-2H-pyrrole-2-carboxylate is synthesized via cyclization of phenylacetonitrile with ethyl acetoacetate, followed by esterification . Adapting this method, trifluoromethylphenyl-substituted precursors could undergo similar cyclization, with reaction optimization (e.g., solvent choice, catalyst, temperature) critical for yield and purity. Trichloroacetic acid has been used as a cyclization agent in related pyrrole syntheses, suggesting its utility here .
Q. How can the purity and identity of the compound be confirmed post-synthesis?
- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is standard for purity assessment. Structural confirmation requires spectroscopic techniques:
- 1H/13C NMR : To verify hydrogenation of the pyrrole ring and substituent positions. For example, dihydro-pyrroles exhibit distinct proton signals for saturated carbons (δ 2.5–3.5 ppm for CH2 groups) .
- Mass Spectrometry (LC-MS or HRMS) : To confirm molecular weight and fragmentation patterns.
- X-ray Crystallography : If single crystals are obtainable, this provides definitive structural validation, as demonstrated for related dihydro-pyrrole derivatives .
Q. What are the key physicochemical properties influencing experimental design?
- Methodological Answer : The trifluoromethyl group enhances lipophilicity and metabolic stability, impacting solubility and biological activity. LogP values can be predicted using software like MarvinSketch or experimentally determined via shake-flask methods. Thermal stability (TGA/DSC) and photostability under UV/visible light should be assessed for storage conditions .
Advanced Research Questions
Q. How to design experiments to evaluate the compound’s reactivity in cross-coupling reactions?
- Methodological Answer : The dihydro-pyrrole core may participate in Pd-catalyzed couplings (e.g., Suzuki-Miyaura). Design experiments using aryl boronic acids under varying conditions (catalyst: Pd(PPh3)4 vs. PdCl2(dppf); base: K2CO3 vs. Cs2CO3; solvent: DMF vs. THF). Monitor reaction progress via TLC and characterize products via NMR/MS. Substituent effects on the phenyl ring (e.g., electron-withdrawing CF3) may modulate reactivity .
Q. What strategies resolve discrepancies in biological activity data across studies?
- Methodological Answer : Contradictions in activity (e.g., antimicrobial vs. cytotoxic effects) may arise from assay variability. Implement orthogonal assays:
- Dose-response curves : Test across multiple concentrations (e.g., 0.1–100 µM) in cell-based and enzyme-inhibition assays.
- Proteomic profiling : Identify off-target interactions using affinity chromatography or thermal shift assays.
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation underlies inconsistent results .
Q. How can computational methods predict interactions with biological targets?
- Methodological Answer : Molecular docking (AutoDock Vina, Schrödinger Suite) can model binding to targets like kinases or GPCRs. Use the compound’s 3D structure (optimized via DFT calculations) and compare with known inhibitors. Molecular dynamics simulations (NAMD, GROMACS) assess binding stability over time. Validate predictions with mutagenesis studies on key residues .
Q. What are the challenges in scaling up synthesis for in vivo studies?
- Methodological Answer : Scaling dihydro-pyrrole synthesis requires optimizing:
- Catalyst loading : Reduce Pd-based catalyst costs via ligand screening.
- Purification : Replace column chromatography with recrystallization or distillation.
- Yield reproducibility : Control moisture and oxygen levels in large-scale reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
